molecular formula C16H17ClN2O4S B7705413 N-(3-methoxyphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide

N-(3-methoxyphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide

Cat. No.: B7705413
M. Wt: 368.8 g/mol
InChI Key: LSBLBBMPKYKGJK-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide: is a complex organic compound that features a combination of aromatic rings, a sulfonamide group, and an acetamide moiety

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O4S/c1-19(24(21,22)15-8-6-12(17)7-9-15)11-16(20)18-13-4-3-5-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBLBBMPKYKGJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC(=CC=C1)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide typically involves multiple steps:

    Formation of the sulfonamide intermediate: This step involves the reaction of 4-chlorobenzenesulfonyl chloride with N-methylamine to form N-methyl-4-chlorobenzenesulfonamide.

    Acetamide formation: The intermediate is then reacted with 2-bromoacetamide to form the acetamide derivative.

    Final coupling: The final step involves coupling the acetamide derivative with 3-methoxyaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the nitro group (if present) on the aromatic ring, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-(3-methoxyphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can engage in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    N-(3-methoxyphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

    N-(3-methoxyphenyl)-2-(N-methyl-4-bromobenzenesulfonamido)acetamide: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness

N-(3-methoxyphenyl)-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide is unique due to its specific combination of functional groups, which can confer distinct biological activities and chemical reactivity. The presence of the methoxy group, sulfonamide group, and acetamide moiety allows for a wide range of interactions with biological targets and reagents in chemical reactions.

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